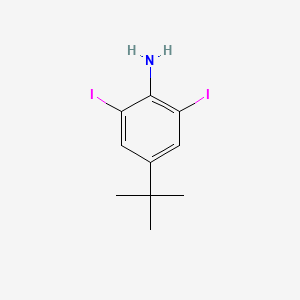

4-(tert-butyl)-2,6-diiodoaniline

Beschreibung

Strategic Significance of Diiodoaniline Scaffolds in Modern Organic Synthesis

Diiodoaniline scaffolds are of considerable strategic importance in modern organic synthesis due to the versatile reactivity of the carbon-iodine bonds. These bonds can readily participate in a variety of cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. The presence of two iodine atoms offers the potential for sequential or double functionalization, allowing for the introduction of different substituents at specific positions on the aromatic ring.

Iodinated anilines are valuable precursors in palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. Furthermore, the presence of the amino group provides a handle for further chemical modifications, such as diazotization followed by substitution, or by serving as a directing group in electrophilic aromatic substitution reactions. libretexts.org The ability to construct complex organic scaffolds from relatively simple starting materials is a key focus in contemporary organic chemistry. unc.edu

Impact of the 4-(tert-butyl) Moiety on Aromatic Aniline (B41778) Reactivity and Steric Profiles

The tert-butyl group at the para-position of the aniline ring significantly influences the molecule's reactivity and steric profile.

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com This electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. However, its activating effect is considered mild compared to strongly activating groups like hydroxyl or amino groups. stackexchange.com

Overview of Established and Emerging Research Directions for 4-(tert-butyl)-2,6-diiodoaniline

While specific research exclusively focused on 4-(tert-butyl)-2,6-diiodoaniline is not extensively documented in publicly available literature, its structural features suggest several potential and emerging research applications based on the reactivity of similar compounds.

Established Research Directions (Inferred):

Cross-Coupling Reactions: Given the two iodine substituents, a primary research direction is its use in sequential or double cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to synthesize complex, highly substituted aniline derivatives. The steric hindrance from the tert-butyl group and the ortho-iodine atoms would likely influence the choice of catalyst and reaction conditions.

Synthesis of Heterocycles: The amino group, in conjunction with the reactive iodine atoms, makes it a potential precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Emerging Research Directions:

Materials Science: The rigid and well-defined structure of molecules derived from 4-(tert-butyl)-2,6-diiodoaniline could be exploited in the development of new organic materials with specific electronic or photophysical properties.

Medicinal Chemistry: As a scaffold, it could be used to synthesize libraries of compounds for screening against biological targets. The lipophilic tert-butyl group and the potential for diverse substitutions at the iodine positions allow for systematic modification of a drug candidate's properties.

Interactive Data Table: Properties of 4-(tert-butyl)-2,6-diiodoaniline

| Property | Value | Reference |

| CAS Number | 173282-39-8 | bldpharm.com |

| Molecular Formula | C10H13I2N | bldpharm.com |

| Molecular Weight | 401.03 g/mol | bldpharm.com |

| LogP | 4.35670 | |

| PSA | 26.02000 |

Eigenschaften

IUPAC Name |

4-tert-butyl-2,6-diiodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXNVVQKOWUUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570106 | |

| Record name | 4-tert-Butyl-2,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173282-39-8 | |

| Record name | 4-tert-Butyl-2,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 4-(tert-butyl)-2,6-diiodoaniline is anticipated to be relatively simple due to the molecule's symmetry. The plane of symmetry running through the C1-NH₂, C4-tert-butyl bond renders the two aromatic protons (H-3 and H-5) as well as the two iodine-bearing carbons (C-2 and C-6) chemically equivalent.

The following signals are expected:

A sharp singlet appearing in the upfield region, integrating to nine protons, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

A broad singlet corresponding to the two protons of the primary amine (-NH₂) group. The chemical shift of this peak can vary depending on solvent, concentration, and temperature, and it is often subject to exchange with protic solvents like D₂O.

A singlet in the aromatic region, integrating to two protons. This signal arises from the two equivalent aromatic protons at the C-3 and C-5 positions. Due to their equivalence, no proton-proton spin-spin coupling is observed between them, resulting in a singlet. The electron-donating amine group tends to shield these protons (shifting them upfield), while the deshielding effect of the iodine atoms provides a counteracting influence.

Table 1: Expected ¹H NMR Spectral Data for 4-(tert-butyl)-2,6-diiodoaniline

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | 1.2 - 1.4 | Singlet (s) | 9H |

| -NH₂ | 3.5 - 4.5 (broad) | Singlet (s, br) | 2H |

| Ar-H (H-3, H-5) | 7.4 - 7.6 | Singlet (s) | 2H |

Carbon-13 (¹³C) NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum further confirms the molecule's symmetry, showing a reduced number of signals relative to the total number of carbon atoms. Six distinct signals are expected for the ten carbon atoms.

The key features would include:

Two signals for the tert-butyl group: one for the three equivalent methyl carbons and one for the quaternary carbon.

Four signals for the aromatic ring. The carbon attached to the amino group (C-1) and the carbon attached to the tert-butyl group (C-4) would each give a distinct signal. The two carbons bonded to iodine (C-2 and C-6) are equivalent and would produce a single, significantly downfield-shifted signal due to the heavy-atom effect of iodine. The two carbons bearing protons (C-3 and C-5) are also equivalent and would give a single signal.

Table 2: Expected ¹³C NMR Spectral Data for 4-(tert-butyl)-2,6-diiodoaniline

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | 30 - 32 |

| -C(CH₃)₃ | 34 - 36 |

| C-2, C-6 (C-I) | 90 - 95 |

| C-3, C-5 (C-H) | 135 - 138 |

| C-4 (C-C(CH₃)₃) | 145 - 148 |

| C-1 (C-NH₂) | 148 - 152 |

Two-Dimensional (2D) NMR Correlation Studies, e.g., NOESY for Stereochemistry

While 4-(tert-butyl)-2,6-diiodoaniline does not have stereocenters, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be invaluable for confirming spatial proximity and assignments. A key expected correlation would be a cross-peak between the singlet of the tert-butyl protons and the singlet of the aromatic protons (H-3 and H-5). This observation would definitively prove that these groups are near each other in space, confirming the assignment of the aromatic signal. A correlation between the amine protons and the adjacent aromatic protons might also be observed.

Vibrational Spectroscopy via Fourier Transform Infrared (FTIR) Techniques

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 4-(tert-butyl)-2,6-diiodoaniline is expected to display several characteristic absorption bands:

N-H Stretching: As a primary amine, it should exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce one or more sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1360 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and would be found in the far-infrared region, typically between 480-610 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for 4-(tert-butyl)-2,6-diiodoaniline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -C(CH₃)₃ | 2850 - 2970 |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450 - 1600 |

| Aromatic C-N Stretch | Ar-N | 1250 - 1360 |

| C-I Stretch | Ar-I | 480 - 610 |

Mass Spectrometry for Precise Molecular Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly well-suited for polar molecules like anilines. In positive-ion mode ESI-MS, 4-(tert-butyl)-2,6-diiodoaniline (with a calculated exact mass of 400.91374 Da) would readily accept a proton at the basic amine site. The primary ion observed would therefore be the protonated molecule, [M+H]⁺. Depending on the solvent system used, adducts with other cations, such as sodium [M+Na]⁺, might also be detected. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula C₁₀H₁₃I₂N by measuring the mass of the [M+H]⁺ ion with high precision.

Table 4: Expected ESI-MS Data for 4-(tert-butyl)-2,6-diiodoaniline

| Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₄I₂N]⁺ | 401.9216 |

| [M+Na]⁺ | [C₁₀H₁₃I₂NNa]⁺ | 423.9035 |

Elemental Composition Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements within a chemical compound. This method provides empirical validation of a compound's stoichiometry, ensuring the experimentally determined elemental composition aligns with the theoretical values calculated from its molecular formula. This verification is crucial for confirming the purity and identity of a synthesized compound.

Interactive Table 2: Theoretical Elemental Composition of 4-(tert-butyl)-2,6-diiodoaniline

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 29.95 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 3.27 |

| Iodine | I | 126.904 | 2 | 253.808 | 63.29 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.49 |

| Total | 401.029 | 100.00 |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the authoritative technique for the unambiguous determination of a molecule's three-dimensional structure. This method would provide precise atomic coordinates, bond lengths, and bond angles for 4-(tert-butyl)-2,6-diiodoaniline.

While a dedicated crystallographic study for this specific compound is not publicly documented, analysis of analogous structures allows for a reliable prediction of its key structural parameters. For instance, the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate reveals C—I bond lengths of approximately 2.092 Å and 2.104 Å. It is expected that the C—I bond lengths in 4-(tert-butyl)-2,6-diiodoaniline would be in a similar range, influenced by the electronic effects of the aniline (B41778) and tert-butyl groups.

A hypothetical data table for the crystallographic analysis of 4-(tert-butyl)-2,6-diiodoaniline, based on expected values, is presented below.

| Parameter | Predicted Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~2000-3000 |

| Z | 4 or 8 |

Analysis of Molecular Conformation and Stereoisomerism in the Crystalline State

The steric hindrance imposed by the ortho-iodo substituents is likely to cause a pyramidalization of the nitrogen atom of the aniline group, pushing it out of the plane of the benzene (B151609) ring. Furthermore, the tert-butyl group, with its tetrahedral carbon, will have its methyl groups staggered to minimize steric clash with the aromatic ring. This compound does not possess any chiral centers, and therefore, stereoisomerism in the form of enantiomers or diastereomers is not expected. However, conformational polymorphism, where the same molecule crystallizes in different packing arrangements, could be a possibility.

Elucidation of Intermolecular Interactions within Crystal Lattices

The packing of 4-(tert-butyl)-2,6-diiodoaniline molecules in the crystal lattice would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The primary intermolecular interaction is expected to be hydrogen bonding involving the amino group. The N-H groups can act as hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor, potentially leading to the formation of chains or dimeric motifs within the crystal.

Halogen Bonding: The iodine atoms are capable of forming halogen bonds, where the electrophilic region on the iodine (the σ-hole) interacts with a nucleophilic species, such as the nitrogen atom of a neighboring molecule.

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, further stabilizing the crystal lattice. The presence of the bulky tert-butyl and iodo substituents might, however, lead to offset or tilted stacking arrangements.

The interplay of these interactions will determine the final, most thermodynamically stable crystal structure. The study of similar di-iodinated and tert-butyl-substituted aromatic compounds suggests that a complex network of these interactions would be present. For example, the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate showcases both type I and type II intermolecular I⋯I interactions, as well as π–π stacking, which are plausible in the crystal structure of 4-(tert-butyl)-2,6-diiodoaniline as well.

Reactivity and Reaction Mechanism Studies of 4 Tert Butyl 2,6 Diiodoaniline

Electrophilic Aromatic Substitution Pathways on the Aniline (B41778) Ring

The aniline ring in 4-(tert-butyl)-2,6-diiodoaniline is activated towards electrophilic aromatic substitution by the strong electron-donating amino group (-NH2). This group directs incoming electrophiles primarily to the ortho and para positions. However, in this specific molecule, the two ortho positions are already occupied by iodine atoms, and the para position is blocked by a tert-butyl group. This substitution pattern significantly influences the regioselectivity of further electrophilic substitution reactions.

Due to the existing substituents, any further electrophilic attack would have to occur at the meta positions relative to the amino group (positions 3 and 5), which are electronically disfavored. The bulky tert-butyl group and the large iodine atoms also create considerable steric hindrance, further deactivating the remaining positions on the ring towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions on 4-(tert-butyl)-2,6-diiodoaniline are generally difficult to achieve under standard conditions.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH2) of 4-(tert-butyl)-2,6-diiodoaniline exhibits typical nucleophilic character. msu.edu It can react with a variety of electrophiles, such as acyl chlorides, alkyl halides, and aldehydes, to form the corresponding amides, secondary or tertiary amines, and imines, respectively. The lone pair of electrons on the nitrogen atom is available to attack electron-deficient centers.

However, the reactivity of the amine group is tempered by the electronic effects of the ring substituents. The two ortho-iodo substituents exert an electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the amine group compared to unsubstituted aniline. Conversely, the para-tert-butyl group has a weak electron-donating inductive effect. The steric hindrance from the adjacent iodine atoms can also play a role in slowing down reactions with bulky electrophiles. Despite these electronic and steric influences, the amine functionality remains a key site for synthetic transformations. msu.edu

Palladium-Catalyzed Cross-Coupling Reactions Involving the Iodide Substituents

The carbon-iodine bonds in 4-(tert-butyl)-2,6-diiodoaniline are highly susceptible to palladium-catalyzed cross-coupling reactions. This is due to the high reactivity of aryl iodides in oxidative addition to palladium(0) complexes, which is the initial and often rate-determining step in the catalytic cycle of many cross-coupling reactions. wikipedia.orglibretexts.org The presence of two iodine atoms allows for sequential or double cross-coupling, providing a pathway to highly substituted aniline derivatives.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org 4-(tert-butyl)-2,6-diiodoaniline is an excellent substrate for this reaction. The reaction can be controlled to achieve either mono- or di-alkynylation of the aniline ring.

For instance, by carefully controlling the stoichiometry of the terminal alkyne and the reaction conditions, it is possible to selectively substitute one of the iodine atoms. The use of a less reactive aryl bromide in place of one of the iodides could also allow for selective coupling. wikipedia.org The general conditions for a Sonogashira coupling involve a palladium source like Pd(PPh3)2Cl2, a copper(I) salt such as CuI, an amine base (which often doubles as the solvent), and the terminal alkyne. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh3)2Cl2, Pd(acac)2/PPh3 |

| Co-catalyst | CuI |

| Base | Et2NH, Et3N |

| Solvent | DMF, Amine |

| Temperature | Room Temperature to 60 °C |

This table presents typical conditions for Sonogashira coupling reactions. nih.gov

Palladium-catalyzed carbonylative reactions represent a sophisticated application of cross-coupling chemistry. In these reactions, carbon monoxide is incorporated into the product. For a substrate like 4-(tert-butyl)-2,6-diiodoaniline, this could involve aminocarbonylation, where the amine functionality participates in the reaction, or carbonylative cyclization if other reactive groups are present. rsc.org

In a general aminocarbonylation reaction, an aryl halide is treated with carbon monoxide, a nucleophile (in this case, the internal amine or an external one), and a palladium catalyst. This can lead to the formation of amides. If a di-iodinated substrate is used, complex heterocyclic structures can be synthesized through sequential carbonylation and cyclization steps. The reaction mechanism typically involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by CO insertion to form an acyl-palladium complex. Subsequent nucleophilic attack by the amine and reductive elimination yields the final product. rsc.org

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com This reaction is known for its mild conditions, functional group tolerance, and the use of generally non-toxic and stable boron reagents. nih.govmdpi.com

4-(tert-butyl)-2,6-diiodoaniline is a suitable substrate for Suzuki-Miyaura coupling. The high reactivity of the C-I bonds allows for efficient coupling with a variety of aryl, heteroaryl, vinyl, and alkyl boronic acids. kyushu-u.ac.jp Similar to the Sonogashira coupling, selective mono- or di-arylation can be achieved by controlling the reaction parameters. The catalyst system usually consists of a palladium(0) source and a phosphine (B1218219) ligand. kyushu-u.ac.jpresearchgate.net The choice of base is also crucial for the success of the reaction.

Table 2: Typical Catalysts and Ligands for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst/Ligand | Substrate Scope |

|---|---|

| Pd(OAc)2 / CataXCium A Pd G3 | Effective for ortho-bromoanilines with various boronic esters. nih.gov |

| (tBubpy)PdCl2 | High efficiency for aryl iodides and bromides in alcohol solvent. researchgate.net |

This table summarizes various catalyst systems used in Suzuki-Miyaura coupling reactions involving halogenated anilines. nih.govkyushu-u.ac.jpresearchgate.net

Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (with alkenes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes), are also applicable to 4-(tert-butyl)-2,6-diiodoaniline, further highlighting its versatility in organic synthesis.

Oxidative Substitution Reactions and Their Mechanistic Insights

While less common than palladium-catalyzed reactions, oxidative substitution reactions of anilines can occur under specific conditions. For 4-(tert-butyl)-2,6-diiodoaniline, such reactions would likely involve the oxidation of the aniline ring or the amino group itself. The presence of the electron-donating amino group makes the ring susceptible to oxidation.

Mechanistically, these reactions could proceed through the formation of a radical cation intermediate upon one-electron oxidation of the aniline. This intermediate would be highly reactive and could undergo various subsequent transformations, including coupling with other radical species or nucleophilic attack. The specific products formed would depend on the oxidant used and the reaction conditions. The steric bulk of the tert-butyl group and the iodine atoms would influence the regiochemical outcome of any subsequent bond formation.

Research Findings on 4-(tert-butyl)-2,6-diiodoaniline Reactivity Remain Elusive

Despite a thorough review of available scientific literature, specific studies detailing the condensation reactions and transformation pathways of the chemical compound 4-(tert-butyl)-2,6-diiodoaniline are not presently available.

While the compound, with its characteristic bulky tert-butyl group and two sterically hindering iodine atoms on the aniline ring, presents an interesting subject for reactivity studies, dedicated research on its condensation reactions involving the aniline nitrogen or kinetic and mechanistic analyses of its transformations has not been published in the accessible scientific domain.

Searches for this specific compound have yielded limited results, primarily identifying it as a commercially available chemical intermediate or as a component within larger, more complex molecular structures. For instance, 4-(tert-butyl)-2,6-diiodoaniline has been cited as a precursor in the synthesis of elaborate dendritic molecules designed as molecular switches. However, these studies focus on the properties and functions of the final macromolecular assemblies rather than the intrinsic reactivity of the aniline precursor itself.

The unique substitution pattern of 4-(tert-butyl)-2,6-diiodoaniline, featuring a para-tert-butyl group and ortho-iodo substituents, suggests that its reactivity in condensation reactions would be significantly influenced by both electronic and steric factors. The electron-donating nature of the tert-butyl group would typically activate the aromatic ring, while the bulky iodine atoms would be expected to sterically hinder reactions at the adjacent amino group.

Hypothetically, condensation reactions with aldehydes and ketones to form Schiff bases, or diazotization followed by azo coupling, would be challenging under standard conditions due to this steric hindrance. Kinetic and mechanistic investigations would be invaluable in quantifying the impact of these substituents on reaction rates and elucidating the operative reaction pathways.

Unfortunately, without specific experimental data from the scientific literature, any detailed discussion on the reactivity and reaction mechanisms of 4-(tert-butyl)-2,6-diiodoaniline would be purely speculative. Further research is required to explore and document the chemical behavior of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

No published data available.

No published data available.

No published data available.

Quantum Chemical Characterization of Molecular Properties

No published data available.

No published data available.

Thermochemical Calculations, e.g., Standard Heats of Formation

Thermochemical calculations are fundamental in determining the energetic properties of a molecule, with the standard heat of formation being a key metric for its stability. These calculations are typically performed using quantum mechanical methods such as density functional theory (DFT) or ab initio calculations.

Table 1: Thermochemical Data for 4-(tert-butyl)-2,6-diiodoaniline

| Thermochemical Parameter | Value | Source |

| Standard Heat of Formation (gas phase) | Data not available | Not available in searched literature |

| Standard Heat of Formation (solid phase) | Data not available | Not available in searched literature |

| Enthalpy of Sublimation | Data not available | Not available in searched literature |

This table illustrates the absence of specific experimental or calculated thermochemical data for 4-(tert-butyl)-2,6-diiodoaniline in the surveyed literature.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While computational studies and molecular dynamics simulations have been conducted on various substituted anilines and sterically hindered systems, no specific MD simulation studies focused on 4-(tert-butyl)-2,6-diiodoaniline have been identified in the reviewed literature. nih.govresearchgate.net Research on other sterically hindered anilines suggests that bulky substituents can significantly impact reaction rates and molecular interactions, a phenomenon that would be interesting to quantify for the title compound. acs.orguni-regensburg.de

Table 2: Molecular Dynamics Simulation Parameters for 4-(tert-butyl)-2,6-diiodoaniline

| Simulation Parameter | Details | Source |

| Force Field | Data not available | Not available in searched literature |

| Solvent Model | Data not available | Not available in searched literature |

| Simulation Time | Data not available | Not available in searched literature |

| Key Dynamic Findings | Data not available | Not available in searched literature |

This table highlights the lack of published molecular dynamics simulation studies specifically targeting 4-(tert-butyl)-2,6-diiodoaniline.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in Complex Organic Molecule Synthesis

The presence of two iodine atoms ortho to the amino group, along with a para-tert-butyl group, provides a unique combination of reactivity and structural definition, making this compound a promising starting material for a variety of complex molecules.

While direct synthesis examples using 4-(tert-butyl)-2,6-diiodoaniline are not extensively documented, its structure as an o-haloaniline makes it a prime candidate for constructing important heterocyclic systems like indoles and quinolines.

Indole (B1671886) Synthesis: The synthesis of indoles often utilizes o-haloanilines through palladium-catalyzed reactions. nih.gov For instance, a common strategy involves the Sonogashira coupling of an o-iodoaniline with a terminal alkyne, followed by a cyclization step to form the indole ring. nih.gov The 4-(tert-butyl)-2,6-diiodoaniline could theoretically undergo sequential or double coupling reactions to create complex or fused indole structures. The steric hindrance from the tert-butyl group and the remaining iodine atom after a single reaction would influence the regioselectivity and feasibility of subsequent cyclizations. Another approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-iodoaniline with an alkyne.

Quinoline (B57606) Synthesis: Quinolines are traditionally synthesized through methods like the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) with a carbonyl compound, or the Combes quinoline synthesis from anilines and β-diketones. odu.edumdpi.com While less direct for a di-iodinated aniline (B41778), the amino group of 4-(tert-butyl)-2,6-diiodoaniline could potentially be used in such condensation reactions. The resulting quinoline would be heavily substituted, bearing two iodine atoms and a tert-butyl group, which could then be used for further functionalization through cross-coupling reactions at the C-I bonds.

The table below outlines general synthetic routes where 4-(tert-butyl)-2,6-diiodoaniline could serve as a precursor.

| Heterocyclic Scaffold | General Synthetic Method | Potential Role of 4-(tert-butyl)-2,6-diiodoaniline |

| Indole | Sonogashira Coupling & Cyclization | Reactant for coupling with terminal alkynes. |

| Indole | Larock Annulation | o-Iodoaniline substrate for reaction with alkynes. |

| Quinoline | Combes Synthesis | Aniline component for condensation with β-diketones. |

| Quinoline | Friedländer Annulation | Potential amino-component for reaction with α-methylene ketones. |

Polyureas are a class of polymers synthesized through the step-growth polymerization of an isocyanate and a polyamine. nih.gov The synthesis is typically rapid and does not require a catalyst. nih.gov Although specific polyureas derived from 4-(tert-butyl)-2,6-diiodoaniline are not detailed in the literature, its structure is relevant to polymer chemistry.

To be incorporated into a polyurea chain, the aniline would need to be part of a diamine monomer that reacts with a diisocyanate, or it would need to be converted into a diisocyanate itself. epo.orggoogle.com.na For instance, if 4-(tert-butyl)-2,6-diiodoaniline were a component of a larger diamine molecule, it would impart specific properties to the resulting polyurea. The bulky tert-butyl group would likely disrupt polymer chain packing, potentially increasing solubility and lowering the glass transition temperature. The iodine atoms would significantly increase the polymer's density and refractive index and provide reactive sites for post-polymerization modification, such as cross-linking or grafting.

Ligand Design in Coordination Chemistry

Aniline and its derivatives can act as N-donor ligands to form complexes with various transition metals. nih.gov However, the coordination ability of 4-(tert-butyl)-2,6-diiodoaniline is expected to be weak due to the significant steric hindrance from the two large ortho-iodo substituents, which shield the nitrogen atom.

More plausibly, this aniline would serve as a precursor to more elaborate ligands. For example, it could be derivatized to form Schiff base ligands, which are known to coordinate with a wide range of metal ions. consensus.app A hypothetical Schiff base derived from this aniline would possess a unique steric profile, forcing a specific geometry upon the metal center. Characterization of such complexes would typically involve techniques like X-ray crystallography, NMR spectroscopy, FT-IR, and UV-Vis spectroscopy to determine the coordination geometry and electronic structure. consensus.app

Metal-ligand complexes are fundamental to catalysis. nih.gov While no catalytic applications of complexes directly derived from 4-(tert-butyl)-2,6-diiodoaniline have been reported, one can speculate on their potential. The properties of a ligand, such as its steric bulk and electronic nature, are crucial in determining the activity and selectivity of a metal catalyst. nih.gov

A metal complex featuring a ligand derived from this aniline would be sterically demanding. This could be advantageous in catalytic reactions where selectivity for less hindered substrates is desired. The electron-donating tert-butyl group and the electron-withdrawing iodine atoms would also modulate the electronic properties of the metal center, influencing its catalytic activity. Such complexes could potentially be explored in cross-coupling reactions, hydrogenations, or polymerization catalysis. nih.gov

Supramolecular Chemistry and Directed Self-Assembly

The most compelling application for 4-(tert-butyl)-2,6-diiodoaniline in materials science lies in its potential for directed self-assembly through non-covalent interactions, particularly halogen bonding.

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). odu.edumdpi.comnih.gov The strength of this bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. odu.edu The two iodine atoms in 4-(tert-butyl)-2,6-diiodoaniline are excellent halogen bond donors.

The table below summarizes the key molecular interactions and their potential role in self-assembly.

| Interaction Type | Donor/Acceptor Site | Potential Role in Assembly |

| Halogen Bonding | C-I (Donor) | Directs formation of linear chains or 2D/3D networks. |

| Hydrogen Bonding | N-H (Donor) | Forms chains or links halogen-bonded motifs. |

| Van der Waals | tert-butyl group | Influences packing, creates void spaces, controls spacing. |

Role in Functional Materials Development

The electronic and structural properties of 4-(tert-butyl)-2,6-diiodoaniline suggest its potential as a component in the development of functional organic materials. The combination of an electron-rich aniline core with heavy iodine atoms can modulate the electronic energy levels and charge transport properties of resulting materials.

In the field of organic electronics, the design of molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for their function as emitters or semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of heavy atoms like iodine can influence these frontier molecular orbitals through spin-orbit coupling, which can enhance phosphorescence in emissive materials.

Moreover, iodine doping is a known technique to enhance charge carrier mobility in organic semiconductors. The presence of iodine atoms in the molecular structure of 4-(tert-butyl)-2,6-diiodoaniline could facilitate intermolecular charge transport through halogen-halogen interactions, potentially leading to improved device performance. Studies on other iodinated organic semiconductors have demonstrated that iodine-iodine interactions can effectively control molecular orientation, leading to enhanced charge transport. digitellinc.comnih.gov The tert-butyl group can also play a role in improving the solubility and processability of these materials, which is a significant advantage in device fabrication.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a molecular dye to absorb light. nih.gov The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye, including its light-harvesting ability, electron injection efficiency, and stability. Organic dyes often consist of a donor-π-acceptor (D-π-A) structure.

The 4-(tert-butyl)-2,6-diiodoaniline moiety could potentially serve as a donor component in a D-π-A dye. The tert-butyl group is known to enhance the electron-donating ability of the amine and to suppress intermolecular aggregation, which can be detrimental to device performance. diva-portal.org The role of the iodine atoms is less straightforward in this context. While iodine is a key component of the electrolyte in most high-performance DSSCs, its incorporation into the dye itself is less common. diva-portal.org The heavy iodine atoms could influence the dye's excited state dynamics and potentially impact the electron injection and regeneration processes. Further research would be needed to synthesize and characterize DSSC dyes incorporating this specific aniline derivative to fully understand its potential in this application.

Interactive Data Table: Properties of 4-(tert-butyl)-2,6-diiodoaniline

| Property | Value |

| CAS Number | 173282-39-8 |

| Molecular Formula | C₁₀H₁₃I₂N |

| Molecular Weight | 401.03 g/mol |

| Appearance | Light red solid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Data sourced from supplier information. dakenchem.combldpharm.com

Research on Derivatives and Analogs of 4 Tert Butyl 2,6 Diiodoaniline

Synthetic Modifications of the Aniline (B41778) Core for Tunable Properties

Modifying the fundamental structure of the aniline core is a primary strategy for tuning the properties of the resulting compounds. These modifications can alter the electronic environment of the aromatic ring and the steric accessibility of the amine group, thereby influencing reactivity, selectivity, and potential applications.

One innovative approach involves using the aniline derivative itself as a catalyst. Arylamines can generate an N-halo arylamine intermediate, which serves as a highly reactive yet selective catalytic source for electrophilic halogenation. nih.gov The reactivity of this aniline-based catalyst can be precisely tuned by changing the electronic properties of its aromatic core. nih.gov This demonstrates how modifications to the aniline structure can impart novel catalytic functions.

Further modifications include the synthesis of N-arylmethyl substituted piperidine-linked aniline derivatives. nih.gov These complex structures, which significantly alter the original aniline core, have been designed and evaluated for specific biological activities, showcasing how substantial structural changes can lead to potent and selective compounds. nih.gov The synthesis of tri- and tetrasubstituted anilines from ketones and vinamidinium salts represents another pathway to highly decorated aniline cores, where the reaction proceeds through dienone intermediates and a subsequent electrocyclic ring closure. nih.gov

Protection of the amine group, for instance through acylation to form anilides, is a common synthetic strategy. wikipedia.org This modification temporarily reduces the basicity and high reactivity of the aniline, allowing for selective reactions elsewhere on the molecule. wikipedia.org For example, 3-chloroaniline (B41212) has been protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group before being used to synthesize substituted thiocarbamide derivatives. gsconlinepress.com

Comparative Studies of Halogenation Patterns on Reactivity and Structure

The identity and position of halogen atoms on the aniline ring are critical determinants of the molecule's structure and reactivity. The parent compound, 4-(tert-butyl)-2,6-diiodoaniline, features two bulky iodine atoms ortho to the amine group, which imparts specific steric and electronic characteristics. Comparing this pattern with other halogenated analogs provides valuable insights.

Studies on halogenated anilines have shown that ortho-halogen atoms can increase the molecule's susceptibility to nucleophilic substitution reactions. acs.org The reactivity of the halogen itself often follows the order of m > o > p for certain reactions. acs.org Classical electrophilic substitution on aniline derivatives is highly influenced by the strong ortho, para-directing effect of the amine group. wikipedia.org However, this inherent regioselectivity can be a limitation when other isomers are desired.

Modern synthetic methods have been developed to overcome these limitations and achieve alternative halogenation patterns. For instance, a Palladium-catalyzed method has been developed for the meta-C–H bromination and chlorination of aniline derivatives using N-bromophthalimide. nih.gov This is significant because it overrides the conventional ortho/para selectivity that arises from the electron-rich nature of anilines. nih.gov Similarly, selective methods for the para-bromination or ortho-chlorination of N,N-dialkylanilines have been achieved by first converting them to N-oxides, which alters their reactivity profile. nih.govnih.gov

The following table provides a comparison of 4-(tert-butyl)-2,6-diiodoaniline with some of its structural analogs, highlighting the variations in substitution patterns.

| Compound Name | CAS Number | Molecular Formula | Substituents |

|---|---|---|---|

| 4-(tert-butyl)-2,6-diiodoaniline | 173282-39-8 | C10H13I2N | 4-tert-butyl, 2,6-diiodo |

| 2,6-Dibromo-4-(tert-butyl)aniline | 10546-67-5 | C10H13Br2N | 4-tert-butyl, 2,6-dibromo |

| 4-tert-Butyl-2,6-dimethylaniline | 42014-60-8 | C12H19N | 4-tert-butyl, 2,6-dimethyl |

| 4-t-Butyl-2,6-diisopropylaniline | Not Available | C16H27N | 4-tert-butyl, 2,6-diisopropyl |

Exploration of Stereochemical Properties in Chiral Analogs

Introducing chirality into aniline analogs opens up possibilities for applications in asymmetric catalysis and medicinal chemistry. Research has focused on developing methods to synthesize enantioenriched anilines, where the stereocenter can be located at various positions within the molecule.

One successful strategy for synthesizing chiral ortho- and para-substituted anilines involves a transition-metal-free, enantiospecific coupling of alkylboronic esters with lithiated aryl hydrazines. acs.org This reaction proceeds through the acylation of a hydrazinyl arylboronate complex, which triggers an N-N bond cleavage and a 1,2-metalate rearrangement to form the desired chiral aniline with nearly perfect enantiospecificity. acs.orgnih.gov The choice of acylating agent is critical for the success of this method. thieme-connect.com

A different approach introduces chirality at a sulfur atom attached to the aniline nitrogen, creating chiral sulfonimidamides. These compounds are bioisosteric analogs of sulfonamides. wur.nl An enantiospecific reaction between sulfonimidoyl fluorides and anilines, activated by Ca(NTf₂)₂, results in the formation of chiral sulfonimidamides with an inversion of the stereocenter at the sulfur atom. wur.nlnih.gov This modification introduces a stable chiral center and allows for three-dimensional structural variation, which can lead to compounds with improved properties. wur.nl

Structure-Reactivity Relationship (SRR) Studies in Synthetic Methodologies

Structure-Reactivity Relationship (SRR) studies are essential for understanding and predicting how a molecule's chemical structure influences its behavior in chemical reactions. For derivatives of 4-(tert-butyl)-2,6-diiodoaniline, the interplay between the bulky tert-butyl group, the electron-withdrawing and sterically demanding iodo-substituents, and the nucleophilic amine group dictates the compound's reactivity.

The electronic properties of substituents on the aniline ring determine its nucleophilicity and the regioselectivity of reactions. For example, in Pd-catalyzed C-H olefination reactions, the efficiency is highly dependent on the substituents. acs.org Competition experiments have shown that more electron-rich anilines react preferentially. acs.org Furthermore, steric hindrance from ortho-substituents can dramatically impact reactivity. The reaction of o-methyl N,N-dimethylaniline, for instance, provides only trace amounts of the desired olefinated product, a direct consequence of the steric clash preventing efficient catalysis. acs.org

Mechanistic studies, often combining experimental work with computational calculations, provide a deeper understanding of these relationships. In a regioselective synthesis of tri- and tetrasubstituted anilines, computational studies were used to rule out a proposed nih.govwur.nl-H shift mechanism in favor of a facile electrocyclic ring closure, which was corroborated by experimental data. nih.gov Such synergistic studies are invaluable for creating a predictive framework for aniline synthesis. nih.gov The kinetics of the halogenation of various anilines have also been studied, revealing that the reaction mechanism and rate are dependent on the nature of the substituents on the aromatic ring. core.ac.uk

Q & A

Q. What are the critical safety protocols for handling 4-(tert-butyl)-2,6-diiodoaniline in laboratory settings?

When handling this compound, prioritize heat avoidance (P210) and pre-experiment safety documentation review (P201, P202) . Use flame-resistant equipment, store at room temperature away from ignition sources, and employ fume hoods to mitigate inhalation risks. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent iodide leaching.

Q. What synthetic routes are commonly employed to prepare 4-(tert-butyl)-2,6-diiodoaniline?

A two-step approach is typical:

- Step 1: Direct iodination of 4-(tert-butyl)aniline using iodine monochloride (ICl) in acetic acid at 60–80°C. Regioselectivity for the 2,6-positions is achieved via steric hindrance from the tert-butyl group .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diiodo product . Yield optimization requires careful control of stoichiometry (2.2 eq ICl) and reaction time (4–6 hrs).

Q. Which analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H NMR (CDCl₃) shows a singlet for tert-butyl protons (δ 1.35 ppm) and absence of aromatic protons due to deshielding from iodine .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 430.892 (calc. 430.891) .

- Elemental Analysis: Validate iodine content (≥58% w/w) via combustion analysis .

Advanced Research Questions

Q. How can researchers address challenges in regioselective iodination during synthesis?

The tert-butyl group directs iodination to the 2,6-positions via steric and electronic effects. However, over-iodination or para-substitution byproducts may arise. Mitigation strategies include:

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Discrepancies often stem from isotopic interference (e.g., ¹²⁷I vs. ¹²⁹I) or solvent impurities. To resolve:

- NMR Deuterated Solvents: Use CDCl₃ dried over molecular sieves to eliminate water peaks .

- High-Resolution MS: Differentiate isotopic clusters (e.g., iodine’s 1:1 isotopic ratio) from adducts .

- Cross-Validation: Compare with synthesized analogs (e.g., 2,6-dibromo-4-tert-butylaniline, CAS 10546-67-5) to confirm spectral patterns .

Q. What computational methods aid in predicting reactivity or stability of derivatives?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model electronic effects of iodine substituents.

- Hammett Analysis: Use σₚ⁺ values for iodine (+0.18) to predict electrophilic substitution trends .

- Molecular Dynamics: Simulate steric interactions between tert-butyl and iodine in solvent environments (e.g., acetonitrile) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.